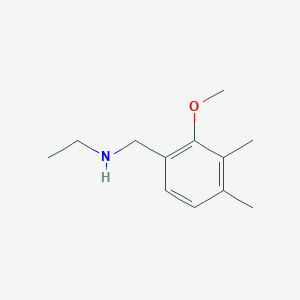
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is an organic compound with the molecular formula C12H19NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methoxy-3,4-dimethylbenzaldehyde.
Reductive Amination: The primary synthetic route involves reductive amination. The benzaldehyde is reacted with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The benzylamine moiety can be reduced to form the corresponding alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzylamine.
Reduction: Formation of N-(2-methoxy-3,4-dimethylbenzyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of methoxy and dimethyl substitutions on the biological activity of benzylamine derivatives. It can serve as a model compound for understanding structure-activity relationships.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the methoxy group can influence the pharmacokinetic properties of derived compounds, potentially enhancing their efficacy or bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers
Mécanisme D'action
The mechanism by which N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine exerts its effects depends on its specific application. In chemical reactions, the methoxy and dimethyl groups can influence the electron density of the aromatic ring, affecting reactivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methoxybenzyl)ethanamine: Lacks the dimethyl substitutions, which can affect its reactivity and biological activity.
N-(3,4-Dimethylbenzyl)ethanamine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
N-(2-Methoxy-4-methylbenzyl)ethanamine: Has only one methyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is unique due to the combined presence of methoxy and dimethyl groups on the benzylamine structure. This combination can significantly influence its chemical reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-5-13-8-11-7-6-9(2)10(3)12(11)14-4/h6-7,13H,5,8H2,1-4H3 |
Clé InChI |
ZHLSPPWCNWDYPT-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=C(C(=C(C=C1)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



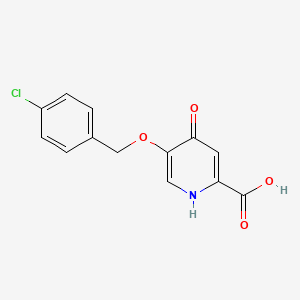
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)


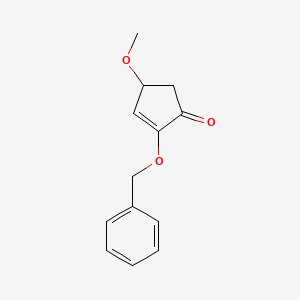
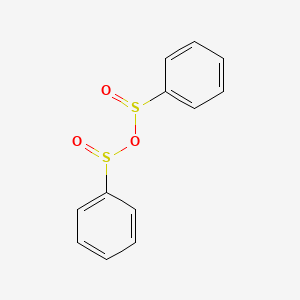
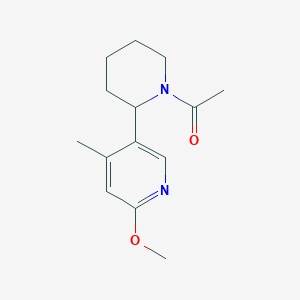

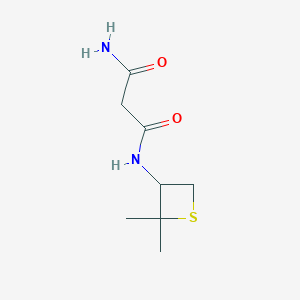
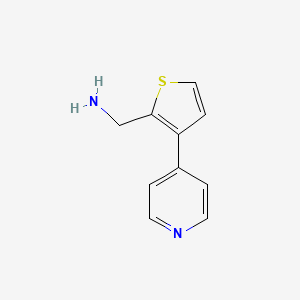
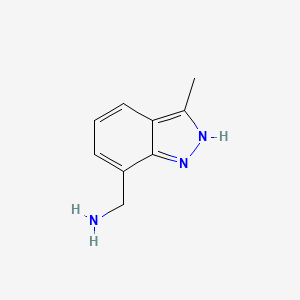

![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13015174.png)
